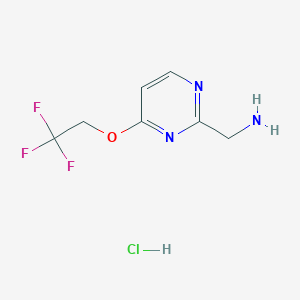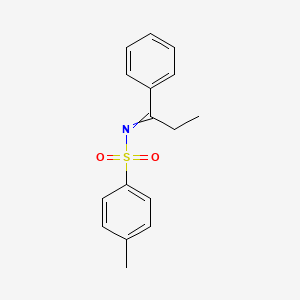
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is an organic compound with the molecular formula C16H17NO2S. It is known for its applications in various chemical reactions and its role as a reactant in asymmetric cyanation of aldehydes, ketones, aldimines, and ketimines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves the reaction of 4-methylbenzenesulfonamide with 1-phenylpropylidene under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE is used in several scientific research applications, including:
Chemistry: As a reactant in asymmetric cyanation reactions.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(1-PHENYLPROPYLIDENE)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(1-phenylpropylidene)benzenesulfonamide: Similar in structure and used in similar reactions.
Benzene, 1-methyl-4-propyl-: Another sulfonamide derivative with different applications.
Benzene, 1-methyl-4-(1-methylethenyl)-: A related compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in asymmetric cyanation reactions effectively. Its ability to act as a reactant in various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
111047-55-3 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-methyl-N-(1-phenylpropylidene)benzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3 |
InChI Key |
MDDUJBHJSOBZBB-UHFFFAOYSA-N |
SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)
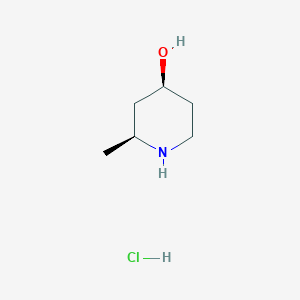
![3-Oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1430134.png)
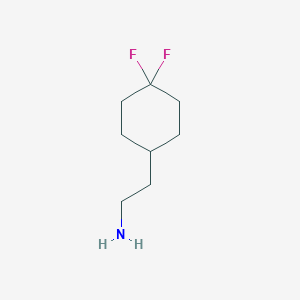
![[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride](/img/structure/B1430137.png)
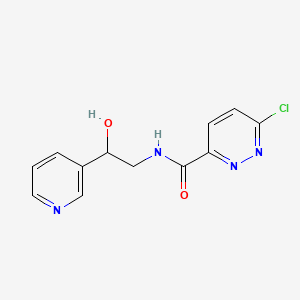


![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)

![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
![5,6-Difluoro-2-(2-phenylpyrimidin-5-yl)-1H-benzo[d]imidazole](/img/structure/B1430149.png)
